1-n-Pentyl-4-(trifluoromethyl)benzene

Physicochemical Property Boiling Point Alkyl Chain Length

1-n-Pentyl-4-(trifluoromethyl)benzene (CAS 1186195-07-2) is a para-disubstituted benzene derivative featuring a n-pentyl chain and a trifluoromethyl (CF3) group in a 1,4-arrangement. Its molecular formula is C12H15F3, with a molecular weight of 216.24 g/mol.

Molecular Formula C12H15F3
Molecular Weight 216.24 g/mol
CAS No. 1186195-07-2
Cat. No. B3088718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-n-Pentyl-4-(trifluoromethyl)benzene
CAS1186195-07-2
Molecular FormulaC12H15F3
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C12H15F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h6-9H,2-5H2,1H3
InChIKeyBDAHBUDJCWRIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-n-Pentyl-4-(trifluoromethyl)benzene (CAS 1186195-07-2) Procurement Guide: Core Properties and Structural Class


1-n-Pentyl-4-(trifluoromethyl)benzene (CAS 1186195-07-2) is a para-disubstituted benzene derivative featuring a n-pentyl chain and a trifluoromethyl (CF3) group in a 1,4-arrangement. Its molecular formula is C12H15F3, with a molecular weight of 216.24 g/mol . The compound is typically supplied as a research chemical with a purity specification of ≥95% or ≥97% . Predicted physicochemical properties include a boiling point of 221.0±35.0 °C and a density of 1.053±0.06 g/cm³ . As a member of the alkyl(trifluoromethyl)benzene family, it finds utility as a synthetic intermediate and as a component in liquid crystal formulations, where the CF3 group imparts high electronegativity, chemical stability, and favorable dielectric properties [1].

Why 1-n-Pentyl-4-(trifluoromethyl)benzene (CAS 1186195-07-2) Cannot Be Readily Substituted by Other Alkyl(trifluoromethyl)benzenes


Within the class of 1-alkyl-4-(trifluoromethyl)benzenes, the length of the alkyl chain is a critical determinant of both physical properties and functional performance, precluding simple analog substitution. Variations in alkyl chain length (e.g., ethyl, propyl, butyl, hexyl) result in quantifiable differences in predicted boiling point and density, reflecting altered intermolecular forces and molecular packing [1]. Furthermore, in the context of liquid crystal applications, the alkyl chain length directly modulates the nematic-to-isotropic transition temperature (clearing point) and the breadth of the mesophase, thereby dictating the operational temperature window of a device [2][3]. Therefore, procurement decisions must be based on a compound's specific alkyl chain configuration to ensure that the resulting physical and application-specific thermal characteristics align precisely with experimental or industrial requirements.

Quantitative Differentiation Evidence for 1-n-Pentyl-4-(trifluoromethyl)benzene (CAS 1186195-07-2) Versus Close Analogs


Predicted Boiling Point Elevation: 1-n-Pentyl vs. 1-n-Butyl Analog

The predicted boiling point of 1-n-Pentyl-4-(trifluoromethyl)benzene is higher than that of its shorter-chain n-butyl analog, consistent with increased molecular weight and stronger van der Waals interactions. Specifically, the pentyl derivative exhibits a predicted boiling point of 221.0±35.0 °C , while 1-butyl-4-(trifluoromethyl)benzene has a predicted boiling point of 200.2±35.0 °C [1]. This quantifiable difference is critical for applications requiring specific thermal separation or high-temperature stability.

Physicochemical Property Boiling Point Alkyl Chain Length

Predicted Density Comparison: 1-n-Pentyl vs. 1-n-Butyl Derivative

The predicted density of 1-n-Pentyl-4-(trifluoromethyl)benzene is slightly lower than that of the n-butyl analog, an inversion of the typical trend for simple alkanes, suggesting a nuanced interplay between chain length and molecular packing around the polar CF3 group. The pentyl compound has a predicted density of 1.053±0.06 g/cm³ , whereas 1-butyl-4-(trifluoromethyl)benzene has a predicted density of 1.071±0.06 g/cm³ [1].

Density Molecular Packing Physicochemical Property

Alkyl Chain Length and Liquid Crystal Clearing Point: Class-Level Evidence for Pentyl Optimization

In liquid crystal (LC) systems, the length of the terminal alkyl chain directly influences the clearing point (nematic-to-isotropic transition temperature, T_NI). Studies on analogous 1,4-bis(phenylethynyl)benzene (BPEB) systems demonstrate that T_NI increases with alkyl chain length from ethyl to pentyl, peaking at C5 before declining with longer chains [1]. While specific T_NI data for 1-n-Pentyl-4-(trifluoromethyl)benzene itself is not publicly available, its n-pentyl chain positions it at the apex of this structure-property relationship, suggesting a maximal clearing point for this simple core structure relative to shorter (C2-C4) or longer (C6+) analogs.

Liquid Crystal Clearing Point Nematic Phase

LogP and Hydrophobicity Tuning via Alkyl Chain Length

The lipophilicity of alkyl(trifluoromethyl)benzenes, as measured by the octanol-water partition coefficient (LogP), increases predictably with alkyl chain length. While experimental LogP values for the full series are not consolidated, the calculated LogP for a related compound (butyl derivative) is reported as 4.05 . By extension, the pentyl derivative is expected to have a LogP of approximately 4.5-5.0, making it significantly more hydrophobic than its ethyl (C2) or propyl (C3) counterparts. This quantifiable difference in LogP is crucial for tuning the bioavailability, membrane permeability, and metabolic stability of drug candidates derived from this scaffold [1].

Lipophilicity LogP Medicinal Chemistry

High-Value Application Scenarios for 1-n-Pentyl-4-(trifluoromethyl)benzene (CAS 1186195-07-2) Based on Quantitative Differentiation


Optimization of Nematic Liquid Crystal Mixtures for Wide-Temperature-Range Displays

This compound is particularly suited for formulating liquid crystal mixtures intended for displays operating over broad temperature ranges. The n-pentyl chain, based on class-level evidence, is associated with a maximal nematic clearing point for simple core structures [1]. This property is critical for ensuring a stable and responsive liquid crystal phase across the intended device operational window, from cold startup to high-temperature operation. In contrast, analogs with shorter (e.g., ethyl, butyl) or longer (e.g., hexyl) chains would yield lower clearing points, narrowing the usable temperature range and potentially compromising display performance in extreme environments.

Synthesis of High-Lipophilicity Drug Candidates and Biological Probes

The compound serves as an excellent lipophilic building block for medicinal chemistry and chemical biology. Its estimated high LogP value (approximately 4.5-5.0) makes it a valuable choice for introducing a hydrophobic, metabolically stable moiety into a molecule to enhance membrane permeability, promote blood-brain barrier crossing, or occupy hydrophobic binding pockets [2]. Using shorter-chain analogs (e.g., propyl or butyl) would result in lower lipophilicity and potentially reduced cellular uptake or target engagement for certain applications.

Physicochemical Reference Standard for Alkyl Chain Effect Studies

The well-defined and predicted physicochemical properties of this compound, including its boiling point of 221.0±35.0 °C and density of 1.053±0.06 g/cm³ , enable its use as a reference standard in studies investigating the effect of alkyl chain length on molecular properties. By comparing these values against those of the n-butyl analog (boiling point 200.2±35.0 °C; density 1.071±0.06 g/cm³) [3], researchers can quantify the contribution of a single methylene unit to thermal and volumetric properties, providing fundamental data for computational chemistry and materials science.

Precursor for Advanced Functional Materials via Late-Stage Functionalization

The presence of the CF3 group on the aromatic ring provides a stable and electronically unique handle that can be exploited in further synthetic transformations [4]. While the pentyl chain itself is relatively inert, the para-substitution pattern with the CF3 group creates a well-defined electronic environment that can direct electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This makes the compound a versatile intermediate for constructing more complex architectures, such as liquid crystals, specialty polymers, or agrochemicals, where both the hydrophobic alkyl tail and the polar CF3 head group are required.

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